1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-Mesityl-1H-tetrazole-5-thiol is a sulfur-containing heterocyclic compound with a tetrazole ring substituted by a mesityl group at the 1-position and a thiol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mesityl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of mesityl isothiocyanate with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: This may include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Mesityl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Addition: The tetrazole ring can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Addition: Nucleophiles such as amines or thiols can add to the tetrazole ring under mild conditions.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Substituted Tetrazoles: Formed by electrophilic aromatic substitution.
Nucleophilic Addition Products: Formed by the addition of nucleophiles to the tetrazole ring.
Scientific Research Applications
1-Mesityl-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of advanced materials, including corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-mesityl-1H-tetrazole-5-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Pathways Involved: The compound may interfere with cellular redox balance, leading to oxidative stress and cell death in certain contexts.
Comparison with Similar Compounds
1-Mesityl-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but with a phenyl group instead of a mesityl group. It has different reactivity and applications.
1-Benzyl-1H-tetrazole-5-thiol:
1-Methyl-1H-tetrazole-5-thiol: The simplest derivative with a methyl group, often used as a reference compound in studies.
Uniqueness: 1-Mesityl-1H-tetrazole-5-thiol is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
52127-86-3 |
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Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-6-4-7(2)9(8(3)5-6)14-10(15)11-12-13-14/h4-5H,1-3H3,(H,11,13,15) |
InChI Key |
GVQVSLTUYIDGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=S)N=NN2)C |
solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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